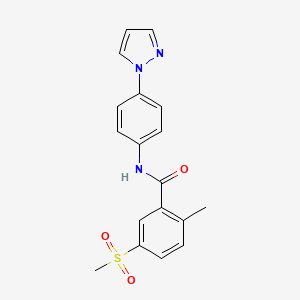

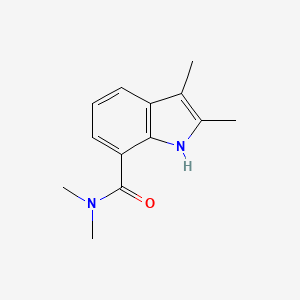

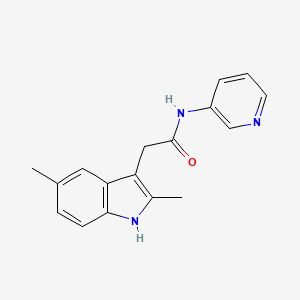

![molecular formula C13H17N3O2 B7538698 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7538698.png)

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 by a team of researchers at Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential applications in various scientific research fields.

Mecanismo De Acción

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the glutamate-binding site and reduces the receptor's response to glutamate. This results in a decrease in the downstream signaling pathways that are activated by mGluR5, such as the activation of phospholipase C and the release of intracellular calcium. The exact mechanism by which 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone modulates mGluR5 is still under investigation.

Biochemical and Physiological Effects:

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to have a variety of biochemical and physiological effects depending on the biological system being studied. In neuronal systems, 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to reduce the induction of long-term potentiation (LTP) and enhance the induction of long-term depression (LTD), suggesting a role in synaptic plasticity. In behavioral studies, 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of neurological and psychiatric disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone in research is its high selectivity for mGluR5 over other glutamate receptor subtypes, which allows for more specific modulation of mGluR5 signaling. Another advantage is its ability to cross the blood-brain barrier, which allows for in vivo studies of mGluR5 function in the brain. However, one limitation of using 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations to achieve the desired effect.

Direcciones Futuras

There are several potential future directions for research involving 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone. One area of interest is the role of mGluR5 in neuroinflammation and neurodegeneration, and the potential therapeutic applications of mGluR5 modulation in these conditions. Another area of interest is the development of more potent and selective mGluR5 antagonists for use in research and potential clinical applications. Finally, the use of 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone in combination with other drugs or therapies may provide new avenues for treating neurological and psychiatric disorders.

Métodos De Síntesis

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using a multi-step process starting from 2,6-dimethylpyridine. The first step involves the protection of the pyridine nitrogen with a tert-butoxycarbonyl (Boc) group. This is followed by the reaction of the protected pyridine with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the piperazinylpyridine intermediate. The Boc group is then removed using an acid catalyst, and the resulting amine is acylated with ethanoyl chloride to give the final product, 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone.

Aplicaciones Científicas De Investigación

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone has been widely used as a research tool to study the physiological and pathophysiological roles of mGluR5 in various biological systems. It has been shown to modulate synaptic plasticity, learning and memory, anxiety, depression, and drug addiction. 1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone has also been investigated for its potential therapeutic applications in various neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and Parkinson's disease.

Propiedades

IUPAC Name |

1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-10-4-3-5-12(14-10)13(18)16-8-6-15(7-9-16)11(2)17/h3-5H,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGISVYVDFLUIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(6-Methylpyridine-2-carbonyl)piperazin-1-yl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

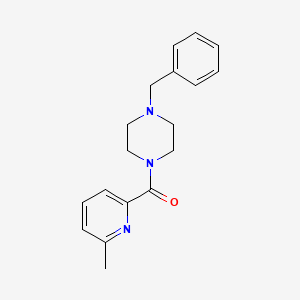

![6-cyclopropyl-1,3-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7538634.png)

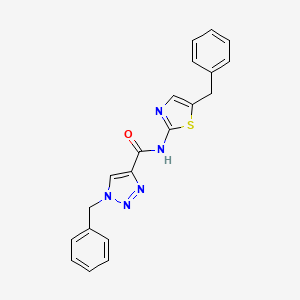

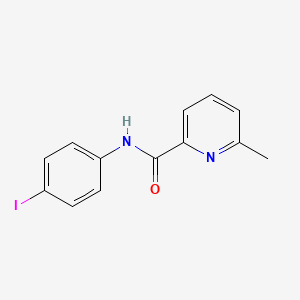

![N-[(2-fluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B7538658.png)

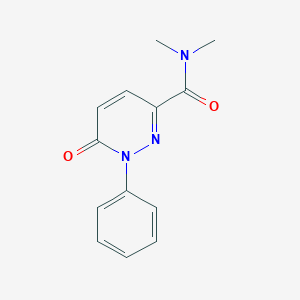

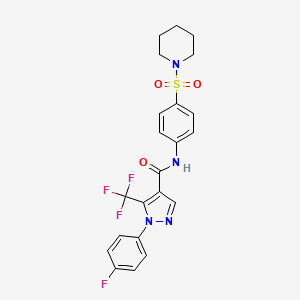

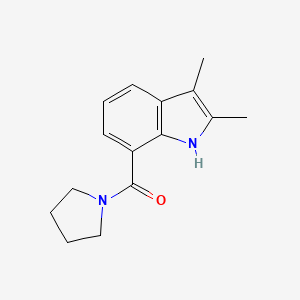

![[1-(3-Chlorophenyl)-5-methylpyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538692.png)